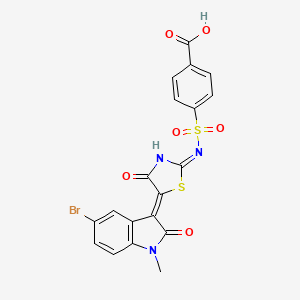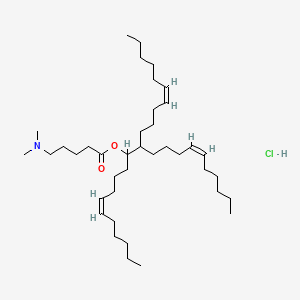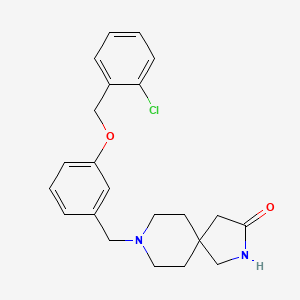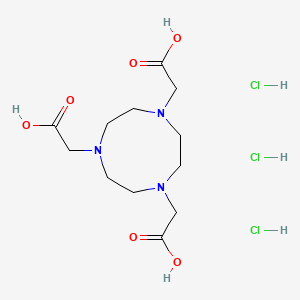
NOTA (trihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of NOTA (trihydrochloride) involves several steps. One method includes reacting 4-methylsulfonyl chloride with diethylenetriamine in the presence of a tosyl group to obtain an intermediate product. This intermediate is then subjected to a substitution reaction with sodium methoxide. Another intermediate is prepared by reacting 4-methylsulfonyl chloride with ethylene glycol. The two intermediates are coupled, followed by a substitution reaction with sulfuric acid. Finally, the product is treated with hydrochloric acid to obtain NOTA (trihydrochloride) .
Industrial Production Methods
Industrial production of NOTA (trihydrochloride) typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in radiopharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
NOTA (trihydrochloride) undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gallium and copper.
Substitution: Reacts with peptides and radionuclides for conjugation purposes.
Common Reagents and Conditions
Chelation: Typically involves metal ions like gallium or copper in aqueous solutions.
Substitution: Uses peptides or radionuclides under mild conditions to form stable conjugates.
Major Products
The major products formed from these reactions are metal ion complexes and peptide-radionuclide conjugates, which are used in radiopharmaceutical applications .
Aplicaciones Científicas De Investigación
NOTA (trihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions.
Biology: Facilitates the study of biological processes through radiolabeling.
Medicine: Employed in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of radiolabeled compounds for various industrial applications
Mecanismo De Acción
NOTA (trihydrochloride) exerts its effects through chelation, forming stable complexes with metal ions. These complexes are then used for radiolabeling peptides and other molecules. The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the NOTA structure, forming highly stable chelates .
Comparación Con Compuestos Similares
Similar Compounds
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethylphosphinic acid)))
Uniqueness
Compared to DOTA and TRAP, NOTA (trihydrochloride) offers superior chelation properties for certain metal ions, such as gallium and copper. It forms more stable complexes, which are crucial for radiopharmaceutical applications. Additionally, NOTA’s smaller ring size compared to DOTA allows for more efficient chelation .
Propiedades
Fórmula molecular |
C12H24Cl3N3O6 |
|---|---|
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C12H21N3O6.3ClH/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21;;;/h1-9H2,(H,16,17)(H,18,19)(H,20,21);3*1H |
Clave InChI |
PDOAXUKFIYFVFO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


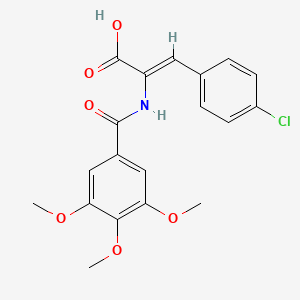
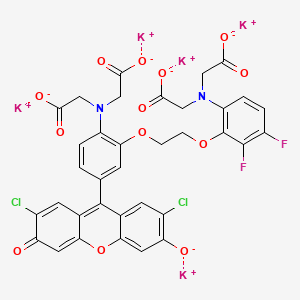
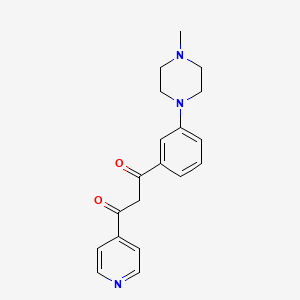



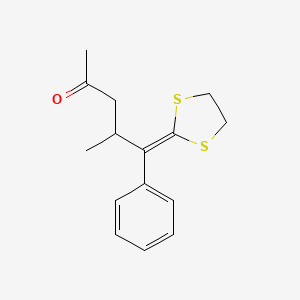
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
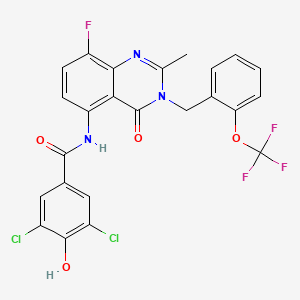
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
